Tezosentan

Übersicht

Beschreibung

Tezosentan ist ein nicht-selektiver Endothelin-Rezeptor-Antagonist, der als Vasodilatator wirkt. Er wurde ursprünglich von Actelion Pharmaceuticals zur Behandlung von akutem Herzversagen entwickelt. Klinische Studien ergaben, dass this compound die Symptome wie Dyspnoe nicht signifikant verbesserte oder das Risiko für tödliche oder nicht-tödliche kardiovaskuläre Ereignisse verringerte .

Wissenschaftliche Forschungsanwendungen

Chemie: Tezosentan wird als Modellverbindung verwendet, um das Verhalten von Endothelin-Rezeptor-Antagonisten und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.

Biologie: Die Verbindung wird verwendet, um die Rolle von Endothelin-Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen, darunter Vasodilatation und zelluläre Signalübertragung.

Medizin: this compound wurde auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Erkrankungen wie pulmonaler arterieller Hypertonie und Krebs untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die Endothelin-Rezeptoren, insbesondere die Endothelin-A- und Endothelin-B-Rezeptoren, blockiert. Endothelin-1, ein potenter Vasokonstriktor, bindet an diese Rezeptoren und führt zur Verengung der Blutgefäße. Durch die Hemmung der Bindung von Endothelin-1 an seine Rezeptoren fördert this compound die Vasodilatation, verbessert den Blutfluss und reduziert die Belastung des Herzens. Die molekularen Ziele von this compound umfassen die Endothelin-Rezeptoren, und die an seinem Wirkmechanismus beteiligten Signalwege stehen im Zusammenhang mit der Regulation des Gefäßtonus und der zellulären Signalübertragung .

Wirkmechanismus

Target of Action

Tezosentan primarily targets the Endothelin-1 (ET1) receptors , specifically the Endothelin A (ETA) and Endothelin B (ETB) receptors . These receptors are overexpressed in many types of cancer cells . ET1 is a substance produced by the body that causes blood vessels to narrow .

Mode of Action

This compound acts by inhibiting the ET receptors . It has affinity for both ETA and ETB receptors . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Biochemical Pathways

The ET receptors, targeted by this compound, are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Therefore, the inhibition of these receptors by this compound affects these pathways and their downstream effects.

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a two-compartment model . The half-lives of the two disposition phases are approximately 0.10 and 3.2 hours . There is a strong correlation between the plasma clearance of Indocyanine Green (ICG) and that of this compound .

Result of Action

This compound has been found to have anticancer properties due to its ability to target the ET receptors .

Biochemische Analyse

Biochemical Properties

Tezosentan acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells . Endothelin-1 (ET1) is a substance produced by the body that causes blood vessels to narrow . This compound has affinity for both ET A and ET B receptors . By blocking the effects of ET1, this compound can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .

Cellular Effects

This compound has been found to have anticancer properties due to its ability to target the ET receptors . These receptors are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . Changes in the expression of ET1 and its associated receptors and signaling pathways can disrupt normal cellular processes and contribute to the development and progression of tumors .

Molecular Mechanism

This compound is an intravenous endothelin receptor A/B antagonist . It was initially developed for vasodilation in patients with acute heart failure but studies have shown that it does not assist in the treatment of dyspnea or prevent cardiovascular events .

Temporal Effects in Laboratory Settings

In a study, it was observed that this compound led to a decrease of mean pulmonary artery pressure (PAP) from 33.4 4.0 mm Hg to 24.7 2.1 mm Hg and pulmonary vascular resistance (PVR) from 7.8 1.4 mm Hg · L–1 · min · m2 to 5.2 0.7 mm Hg · L–1 · min · m2 . All animals treated with this compound survived, whereas in the control group four out of six animals died .

Dosage Effects in Animal Models

In spontaneously hypertensive rats, intravenous injection of this compound has acute hemodynamic effects and decreases blood pressure . In another study, this compound was found to decrease pulmonary artery pressure and improve survival rate in a porcine model of acute pulmonary arterial hypertension after meconium aspiration .

Metabolic Pathways

This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses . This compound is metabolized primarily by the liver via the cytochrome P450 3A4 enzyme system, and its clearance is primarily via the biliary route .

Transport and Distribution

This compound is rapidly distributed after intravenous administration, with a volume of distribution of approximately 3 L/kg . The drug has a linear pharmacokinetic profile over a wide range of doses .

Vorbereitungsmethoden

Tezosentan wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beinhaltet die Bildung eines Pyridin-Sulfonamid-Kerns, gefolgt von der Einführung verschiedener funktioneller Gruppen, um die endgültige Struktur zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um die gewünschten chemischen Umwandlungen sicherzustellen. Industrielle Produktionsmethoden für this compound beinhalten die Skalierung des Labor-Syntheseverfahrens unter Beibehaltung einer strengen Qualitätskontrolle, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Tezosentan unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, die zur Bildung von reduzierten Derivaten führen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Vergleich Mit ähnlichen Verbindungen

Tezosentan gehört zu einer Klasse von Verbindungen, die als Endothelin-Rezeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen:

Bosentan: Ein weiterer Endothelin-Rezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Macitentan: Ein dualer Endothelin-Rezeptor-Antagonist mit verbesserter Wirksamkeit und Sicherheit im Vergleich zu Bosentan.

Clazosentan: Wird hauptsächlich zur Behandlung von zerebralen Vasospasmen nach Subarachnoidalblutung eingesetzt.

Ambrisentan: Selektiv für Endothelin-A-Rezeptoren und zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt.

This compound ist in seiner dualen antagonistischen Wirkung sowohl auf Endothelin-A- als auch auf Endothelin-B-Rezeptoren einzigartig, während einige andere Verbindungen dieser Klasse möglicherweise selektiv auf einen Rezeptorsubtyp abzielen .

Eigenschaften

IUPAC Name |

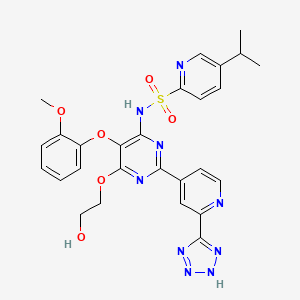

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUYWTLTWNJOZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N9O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170956 | |

| Record name | Tezosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180384-57-0 | |

| Record name | Tezosentan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tezosentan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tezosentan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06558 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tezosentan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEZOSENTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tezosentan?

A1: this compound competitively antagonizes both endothelin A (ETA) and endothelin B (ETB) receptors. [, , , ] This effectively blocks the binding of endothelin-1 (ET-1), a potent vasoconstrictor, to its receptors. [, , ]

Q2: What are the downstream effects of this compound's antagonism of ET receptors?

A2: By blocking ET-1 binding, this compound induces vasodilation, reducing pulmonary and systemic vascular resistance. [, , , ] This can lead to improved cardiac output and reduced pulmonary capillary wedge pressure. [, ]

Q3: Does this compound affect nitric oxide (NO) signaling?

A3: Yes, research suggests that this compound can enhance NO signaling. Studies in lambs with surgically induced increases in pulmonary blood flow showed that this compound increased NO levels and activity of endothelial NO synthase (eNOS). [] This effect was linked to this compound's ability to enhance hydrogen peroxide generation and alter catalase activity, thereby modulating eNOS phosphorylation. []

Q4: How does this compound affect endothelin-1 levels?

A4: this compound administration has been shown to increase plasma endothelin-1 concentrations. [, ] This is likely a compensatory response to the blockade of ET receptors. [, ]

Q5: How is this compound administered, and what is its pharmacokinetic profile?

A5: this compound is designed for intravenous administration. [, ] It exhibits a short half-life of approximately 3 hours and is primarily excreted unchanged through the bile (>95%). [, ] Studies in healthy volunteers show a biphasic plasma concentration-time profile, with an initial rapid decline followed by a slower terminal phase. []

Q6: Does renal impairment affect this compound's pharmacokinetics?

A6: Research suggests that severe renal impairment does not significantly impact the pharmacokinetics of this compound. [] Therefore, no dose adjustment is deemed necessary for patients with renal impairment. []

Q7: Does liver cirrhosis affect this compound exposure?

A7: Yes, moderate to severe liver impairment is associated with increased exposure to this compound. [] This effect is more pronounced in patients with elevated bilirubin levels, necessitating dose reduction. []

Q8: Are there any ethnic differences in the pharmacokinetics of this compound?

A8: Studies comparing Caucasian and Japanese subjects showed no clinically significant differences in pharmacokinetic parameters. [] This suggests that similar dosing regimens can be used for both ethnicities. []

Q9: Has this compound demonstrated efficacy in animal models of acute lung injury?

A9: Yes, in several animal models of acute lung injury, including endotoxin-induced lung injury [, ] and chlorine gas-induced lung injury, [] this compound has been shown to ameliorate pulmonary hypertension, lung edema, and improve gas exchange. [, , ]

Q10: What about this compound's efficacy in models of heart failure?

A10: this compound has demonstrated beneficial hemodynamic effects in various animal models of heart failure. [, , , ] It improved cardiac function in rat models of chronic heart failure [] and reduced myocardial injury in a rat model of abdominal aortic ischemia-reperfusion. []

Q11: Has this compound been evaluated in clinical trials for acute heart failure?

A11: Yes, this compound underwent clinical trials for acute heart failure. While early trials showed promising hemodynamic improvements, larger phase III trials like VERITAS did not demonstrate significant benefits in patient symptoms or clinical outcomes. [, ]

Q12: Has this compound shown efficacy in other disease models?

A12: Beyond heart and lung injury, this compound has shown protective effects in models of hepatic ischemia-reperfusion injury, [] endotoxin-challenged cirrhotic rats, [] and even in improving oxygenation in contralateral TRAM flap tissue in pigs. []

Q13: What are the known side effects associated with this compound?

A13: The most common side effect reported with this compound administration is headache. [, ] Other reported side effects include nausea and hypotension. [, ]

Q14: Are there any concerns about this compound's safety in specific patient populations?

A14: Concerns have been raised about potential renal deterioration in patients with cirrhosis and type 2 hepatorenal syndrome treated with this compound. [] Further research is needed to clarify these risks. []

Q15: What are the potential future applications of this compound or similar compounds?

A15: While its role in heart failure treatment requires further investigation, this compound's actions on ET receptors continue to be relevant for other conditions. Research suggests potential applications in areas like cancer therapy [], targeting ET-1 uptake in stenotic aortic valves [], and understanding the complex interplay of ET with NO and prostanoids in various physiological and pathophysiological processes. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.